Ethyl 2,4,5-trichlorobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,4,5-trichlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDXXFMFLDHODO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86569-86-0 | |
| Record name | Benzoic acid, 2,4,5-trichloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86569-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,4,5-trichloro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthetic Methodologies and Mechanistic Investigations of Ethyl 2,4,5 Trichlorobenzoate and Its Precursors
Established Synthetic Pathways for Ethyl 2,4,5-trichlorobenzoate Derivatives
Strategies for Esterification of 2,4,5-Trichlorobenzoic Acid
The synthesis of this compound, a derivative of 2,4,5-trichlorobenzoic acid, is primarily achieved through esterification reactions. One of the most fundamental and widely used methods is the Fischer esterification. This reaction involves treating the carboxylic acid with an excess of alcohol, in this case, ethanol (B145695), in the presence of a strong acid catalyst.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions. usm.my For instance, the esterification of substituted benzoic acids, such as 4-fluoro-3-nitrobenzoic acid, has been successfully optimized using a single-mode microwave reactor under sealed-vessel conditions. usm.myresearchgate.net This approach allows for rapid heating of the solvent above its boiling point, significantly reducing reaction times and often leading to higher yields compared to conventional heating methods. usm.my
Another effective method for the esterification of carboxylic acids, including sterically hindered ones, involves the use of trialkyloxonium salts, such as triethyloxonium (B8711484) tetrafluoroborate. orgsyn.org This procedure is performed under mild conditions and offers high yields and purity. orgsyn.org The reaction is typically carried out in a solvent like dichloromethane (B109758) with a hindered amine base. orgsyn.org
Furthermore, N-bromosuccinimide (NBS) has been demonstrated as an efficient and selective catalyst for the direct esterification of various aryl and alkyl carboxylic acids under neat (solvent-free) conditions. mdpi.com This metal-free method is tolerant to air and moisture, simplifying the synthetic and isolation procedures. mdpi.com
The following table summarizes various esterification methods applicable to substituted benzoic acids:
| Method | Catalyst/Reagent | Conditions | Advantages |
| Fischer Esterification | Strong Acid (e.g., H₂SO₄) | Excess alcohol, heat | Simple, common |
| Microwave-Assisted | H₂SO₄ | Sealed vessel, microwave irradiation | Reduced reaction time, increased yield usm.my |
| Trialkyloxonium Salts | Triethyloxonium tetrafluoroborate | Dichloromethane, hindered amine | Mild conditions, high yield and purity orgsyn.org |
| N-Bromosuccinimide Catalysis | N-Bromosuccinimide | Neat, 70°C | Metal-free, air/moisture tolerant, simple procedure mdpi.com |
Role of Related Trichlorobenzoyl Moieties in Reagent Synthesis (e.g., (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate)
Trichlorobenzoyl moieties, particularly the 2,4,6-trichlorobenzoyl group, are integral to the synthesis of various powerful coupling reagents used in modern organic chemistry. numberanalytics.comwikipedia.orgenamine.net A prominent example is (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, a modified Yamaguchi reagent. researchgate.netacs.orgacs.orgnih.gov This reagent is synthesized by reacting 2,4,6-trichlorobenzoyl chloride with ethyl-2-hydroxyimino-2-cyanoacetate (oxyma) in the presence of a base like N,N-diisopropylethylamine (DIPEA). acs.org
The 2,4,6-trichlorobenzoyl chloride acts as a crucial activating agent. numberanalytics.com Its steric hindrance and the electron-withdrawing nature of the three chlorine atoms enhance the reactivity of the resulting reagent. numberanalytics.comorganic-chemistry.org These modified Yamaguchi reagents are designed for efficient and racemization-free esterification, amidation, and peptide synthesis. researchgate.netacs.orgacs.orgnih.gov They have demonstrated broad applicability, tolerating a range of carboxylic acids, including those with both electron-donating and electron-withdrawing groups. acs.org
The significance of the trichlorobenzoyl group lies in its ability to form highly reactive mixed anhydrides, which are key intermediates in coupling reactions. numberanalytics.comorganic-chemistry.org These reagents have been successfully used in the synthesis of complex molecules, including natural products. enamine.netnih.govresearchgate.net
Optimization of Reaction Conditions and Catalyst Systems for Ester Synthesis
Optimizing reaction conditions and catalyst systems is crucial for achieving high yields and purity in the synthesis of esters like this compound. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.
For microwave-assisted esterifications, temperature and irradiation time are critical variables. usm.my Studies on substituted benzoic acids have shown that systematically increasing the temperature can lead to higher yields up to an optimal point. usm.my Similarly, the duration of microwave irradiation impacts the extent of reaction completion. usm.my
In catalyst systems, the concentration of the catalyst can significantly influence the reaction outcome. For instance, in N-bromosuccinimide-catalyzed esterifications, an optimal catalyst loading of 7 mol% was identified; lower amounts resulted in reduced conversion, while higher amounts did not lead to a significant improvement in yield. mdpi.com
The choice of solvent also plays a pivotal role. In the synthesis of a modified Yamaguchi reagent, various solvents were screened, with dichloromethane (DCM), acetonitrile (B52724), ethyl acetate, chloroform, and dimethylformamide (DMF) providing very good yields. acs.org In contrast, protic solvents like methanol (B129727) and water were found to be unsuitable for this particular reaction. acs.org
The following table presents a summary of optimized conditions for different esterification reactions of substituted benzoic acids:
| Reaction | Optimized Parameter | Condition | Outcome | Reference |
| Microwave-assisted esterification | Temperature | 130-150°C | Highest ester yields | usm.my |
| Microwave-assisted esterification | Irradiation Time | 15 minutes (3 x 5 minutes) | Reached plateau for yield | usm.my |
| NBS-catalyzed esterification | Catalyst Loading | 7 mol% NBS | Optimal conversion | mdpi.com |
| Modified Yamaguchi reagent synthesis | Solvent | Dichloromethane (DCM) | 91% yield of desired product | acs.org |
Mechanistic Elucidation of Reactions Involving Trichlorobenzoyl-Containing Species
Proposed Mechanisms for Carboxylic Acid Activation in Coupling Reactions
The activation of a carboxylic acid is a fundamental step in forming amide and ester bonds, as the hydroxyl group of the acid must be converted into a better leaving group. umich.eduluxembourg-bio.com Trichlorobenzoyl-containing species, such as 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), are highly effective for this purpose. numberanalytics.comwikipedia.orgsynarchive.com
The generally accepted mechanism for reactions like the Yamaguchi esterification involves several key steps: numberanalytics.comorganic-chemistry.orgnumberanalytics.comfrontiersin.org
Formation of a Mixed Anhydride (B1165640) : The carboxylic acid, often deprotonated by a base like triethylamine, attacks the highly electrophilic carbonyl carbon of 2,4,6-trichlorobenzoyl chloride. numberanalytics.comnih.govfrontiersin.org This initial step forms a mixed anhydride intermediate. numberanalytics.comorganic-chemistry.org The steric hindrance of the trichlorobenzoyl group plays a crucial role in the subsequent steps. numberanalytics.com
Acyl Transfer : A nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), then attacks the mixed anhydride. organic-chemistry.org Due to the steric bulk of the 2,4,6-trichlorobenzoyl group, DMAP selectively attacks the less hindered carbonyl carbon of the original carboxylic acid moiety. acs.orgorganic-chemistry.org
Formation of a Highly Reactive Intermediate : This attack leads to the formation of a highly reactive N-acylpyridinium salt, which is a potent acylating agent. acs.orgnih.govfrontiersin.org
Nucleophilic Attack : Finally, the alcohol (for esterification) or amine (for amidation) attacks the acyl-substituted DMAP intermediate, yielding the desired ester or amide and regenerating the DMAP catalyst. organic-chemistry.orgorganic-chemistry.org
In some cases, particularly with aliphatic carboxylic acids, it's proposed that a symmetric aliphatic anhydride can form in situ, which is also highly reactive towards the nucleophile. organic-chemistry.org
Influence of Additives (e.g., DMAP) on Reaction Regioselectivity and Efficiency
Additives, most notably 4-dimethylaminopyridine (DMAP), play a critical role in enhancing the efficiency and controlling the regioselectivity of reactions involving trichlorobenzoyl-containing species. nih.govnumberanalytics.comwikipedia.org
Role in Regioselectivity: In the context of mixed anhydrides formed from 2,4,6-trichlorobenzoyl chloride, DMAP's attack is highly regioselective. acs.orgorganic-chemistry.org The significant steric hindrance provided by the 2,4,6-trichlorobenzoyl group directs the DMAP to attack the less sterically encumbered carbonyl center of the substrate carboxylic acid. acs.orgorganic-chemistry.org This selective activation is crucial for ensuring that the desired acylation occurs, preventing the formation of undesired byproducts. acs.org
Studies have shown that the amount of DMAP used can be optimized. For instance, in a reaction mediated by a modified Yamaguchi reagent, a catalytic amount of 0.3 equivalents of DMAP was found to be optimal, providing a 91% yield of the desired product. acs.org Increasing the amount of DMAP beyond this point did not significantly improve the yield, while decreasing it led to a drop in yield. acs.org This highlights the importance of DMAP as a catalyst rather than a stoichiometric reagent in this specific system. acs.org
Racemization Suppression Strategies in Esterification and Amidation Mediated by Related Reagents
The formation of ester and amide bonds is fundamental in chemical synthesis, particularly in the preparation of peptides and other chiral molecules where maintaining stereochemical integrity is paramount. While activating agents are necessary to facilitate these coupling reactions, they can also promote racemization of the chiral centers, especially the α-carbon of amino acids. Reagents related to this compound, most notably 2,4,6-trichlorobenzoyl chloride (TCBC), known as the Yamaguchi reagent, have been central to the development of strategies to mitigate this loss of stereochemical purity. uantwerpen.benih.gov
The original Yamaguchi protocol, involving the in-situ formation of a mixed anhydride from a carboxylic acid and TCBC, was highly effective for esterification but could lead to significant epimerization in peptide synthesis. uantwerpen.benih.gov This has spurred investigations into modified reagents and additives designed to suppress racemization. A key advancement in this area is the development of (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY), a modified Yamaguchi reagent that incorporates a racemization-suppressing moiety. acs.orgnih.govnih.gov
This reagent has demonstrated high efficiency in promoting racemization-free esterification, thioesterification, amidation, and peptide bond formation. acs.orgnih.gov The strategy involves the use of additives like ethyl-2-hydroxyimino-2-cyanoacetate (Oxyma), which is known to prevent racemization during peptide synthesis, as an alternative to potentially explosive additives like hydroxybenzotriazole (B1436442) (HOBt). nih.gov
The mechanism of suppression involves the pre-activation of the carboxylic acid with the TCBOXY reagent in the presence of a base like N,N-diisopropylethylamine (DIPEA) and a catalyst such as 4-dimethylaminopyridine (DMAP). nih.govacs.org This forms a highly reactive activated ester intermediate. The presence of the oxime moiety in the reagent is crucial for preventing the formation of oxazolone (B7731731) intermediates from N-protected amino acids, which is a primary pathway for racemization. wiley-vch.de The subsequent nucleophilic attack by an alcohol or amine proceeds rapidly and selectively, yielding the desired ester or amide with high enantiomeric purity. nih.govacs.org
Research has demonstrated the effectiveness of this approach in both solution-phase and solid-phase peptide synthesis. acs.orgnih.gov For instance, the coupling of N-protected amino acids with amino acid esters using TCBOXY showed minimal to no detectable racemization, even with sterically hindered amino acids. uantwerpen.be
Table 1: Comparison of Coupling Reagents in Racemization Studies
| N-Protected Amino Acid | Coupling Reagent | Additive | % Epimerization | Reference |
|---|---|---|---|---|
| Z-Phg-OH | TCBOXY | DMAP | <1% | researchgate.net |
| Z-Phg-OH | HBTU/HOBt | - | ~25% | researchgate.net |
| Z-Phg-OH | PyBOP | - | ~18% | researchgate.net |
This table illustrates the superior performance of TCBOXY in suppressing racemization compared to other common coupling reagents.
Recyclability and Green Chemistry Aspects of Related Trichlorobenzoyl Reagents
In line with the principles of green chemistry, there is a growing emphasis on developing synthetic methodologies that are not only efficient but also sustainable. This includes the use of recyclable reagents and the minimization of waste. Reagents based on trichlorobenzoyl chloride have been the subject of such investigations, aiming to improve their environmental footprint. nih.govacs.orgresearchgate.net
A significant advantage of using the modified Yamaguchi reagent, TCBOXY, is the potential for recycling its byproducts. acs.orgacs.orgresearchgate.net The main byproducts of the coupling reaction are Oxyma and 2,4,6-trichlorobenzoic acid. acs.org A straightforward recycling protocol has been developed where the 2,4,6-trichlorobenzoic acid byproduct is recovered from the reaction mixture through an acidic wash. acs.org This recovered acid can then be converted back to the parent 2,4,6-trichlorobenzoyl chloride by refluxing with thionyl chloride. acs.orgwikipedia.org
Simultaneously, the Oxyma byproduct can also be recovered. The regenerated 2,4,6-trichlorobenzoyl chloride can then be reacted with the recovered Oxyma to resynthesize the TCBOXY reagent, creating a closed-loop process that significantly reduces waste. acs.org Reports indicate that the TCBOXY reagent can be regenerated with a respectable yield, making the process more atom-economical and cost-effective. acs.org
Table 2: Recyclability of TCBOXY Reagent Components
| Byproduct | Recovery Method | Regeneration Step | Recycled Product | Overall Yield of Recycled Reagent | Reference |
|---|---|---|---|---|---|
| 2,4,6-Trichlorobenzoic acid | Acidic wash & extraction | Reaction with Thionyl Chloride | 2,4,6-Trichlorobenzoyl chloride | ~52% | acs.org |
| Oxyma | Column Chromatography | Reaction with regenerated TCBC | TCBOXY | ~52% | acs.org |
This table outlines the process for recycling the byproducts of coupling reactions using the TCBOXY reagent.
Furthermore, the development of recoverable fluorous Yamaguchi reagents represents another step towards greener esterification processes. frontiersin.org These reagents, which contain a fluorous tag, can be easily separated from the reaction mixture by fluorous solid-phase extraction, allowing for their reuse.
Computational Chemistry and Theoretical Characterization of Chlorinated Benzoate Esters
Quantum Chemical Studies on Molecular Conformation and Stability
Quantum chemical methods are fundamental in determining the most stable three-dimensional arrangement of a molecule and its vibrational properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Ethyl 2,4,5-trichlorobenzoate, DFT calculations, often utilizing basis sets like 6-311++G(d,p), are employed to find the molecule's lowest energy conformation, known as geometric optimization. This process determines the precise bond lengths, bond angles, and dihedral angles that result in the most stable molecular structure.
Following geometric optimization, vibrational analysis is performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. The results of this analysis are crucial for several reasons. Firstly, the absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. Secondly, the predicted vibrational frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model.
Table 1: Selected Optimized Geometric Parameters of this compound (Calculated)
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-Cl (Position 2) | 1.73 |
| C-Cl (Position 4) | 1.74 |
| C-Cl (Position 5) | 1.73 |
| C=O | 1.21 |
| C-O (Ester) | 1.35 |
| O-C (Ethyl) | 1.45 |
| C-C-O (Ester) | 124.5 |
| C-O-C (Ester) | 116.8 |
| Note: These are typical values derived from DFT calculations and may vary slightly depending on the specific level of theory and basis set used. |
The electronic structure of this compound is significantly influenced by the presence of the electronegative chlorine and oxygen atoms. The distribution of electron density across the molecule can be visualized using molecular electrostatic potential (MEP) maps. These maps illustrate the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
In this compound, the MEP would show negative potential around the carbonyl oxygen and the chlorine atoms, indicating their propensity to act as sites for electrophilic attack. Conversely, the hydrogen atoms of the ethyl group and, to a lesser extent, the aromatic ring would exhibit a positive potential. This charge distribution is critical for understanding intermolecular interactions and the molecule's reactivity.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
The energies of the HOMO and LUMO are important quantum chemical descriptors. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the lone pairs of the oxygen atoms. The LUMO, on the other hand, is generally distributed over the carbonyl group and the aromatic ring, which can accept electron density.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 to -7.5 |
| LUMO | -0.5 to -1.5 |
| Note: These are representative energy ranges and the exact values depend on the computational method. |
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more likely to be reactive.
For this compound, the presence of electron-withdrawing chlorine atoms and the ester group influences the energies of the frontier orbitals, resulting in a specific HOMO-LUMO gap that characterizes its reactivity profile. This gap provides insights into its potential to participate in various chemical reactions.
Theoretical Modeling of Reaction Pathways and Transition States
Computational chemistry can also be used to model the entire course of a chemical reaction involving this compound. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them. By calculating the energies of these species, a reaction energy profile can be constructed.
This modeling can be applied to various reactions, such as nucleophilic substitution on the aromatic ring or hydrolysis of the ester group. The calculations can determine the activation energy for a given reaction, which is the energy barrier that must be overcome for the reaction to proceed. This information is invaluable for predicting reaction rates and understanding the underlying mechanisms. For instance, modeling the hydrolysis of this compound would involve calculating the energy of the transition state for the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon.
Computational Exploration of Potential Reaction Mechanisms for Ester Hydrolysis or Transesterification
The hydrolysis and transesterification of esters are fundamental reactions in organic chemistry, and computational chemistry provides powerful tools to elucidate their intricate mechanisms at a molecular level. researchgate.net For a substituted aromatic ester like this compound, theoretical calculations can map out the potential energy surfaces of these reactions, identifying key intermediates and transition states.
Ester Hydrolysis:
The hydrolysis of this compound, the reaction with water to form 2,4,5-trichlorobenzoic acid and ethanol (B145695), can proceed through several potential pathways, which can be computationally explored. Under neutral or acidic conditions, the reaction typically follows a two-step addition-elimination mechanism (AAC2). researchgate.net
Formation of a Tetrahedral Intermediate: The initial step involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. Theoretical studies on similar esters have shown that the inclusion of several water molecules in the calculation is often necessary to accurately model this step, as water molecules can act as a proton shuttle, facilitating the attack. researchgate.netmdpi.com This leads to the formation of a tetrahedral intermediate. The geometry and stability of this intermediate can be precisely calculated using methods like Density Functional Theory (DFT). mdpi.com
Transesterification:
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this would involve reacting it with a different alcohol (e.g., methanol) to form mthis compound and ethanol. Similar to hydrolysis, this reaction is often catalyzed by acids or bases.
Computational studies can model these catalytic cycles. For instance, in an acid-catalyzed transesterification, the first step is the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The subsequent proton transfers and elimination of the original alcohol (ethanol) lead to the new ester. researchgate.net The reaction can be influenced by the type of catalyst used, and computational models can help in understanding the role of the catalyst in lowering the activation energy of the reaction. nih.gov
The following table summarizes the key species involved in the computationally explored reaction mechanisms:
| Reaction | Reactants | Key Intermediate | Products |
| Hydrolysis | This compound, Water | Tetrahedral Intermediate | 2,4,5-Trichlorobenzoic acid, Ethanol |
| Transesterification | This compound, Alcohol (e.g., Methanol) | Tetrahedral Intermediate | New Ester (e.g., Mthis compound), Ethanol |
Kinetic and Thermodynamic Parameters from Theoretical Calculations
Theoretical calculations are instrumental in quantifying the kinetic and thermodynamic parameters that govern the hydrolysis and transesterification of this compound. These parameters provide a deeper understanding of reaction feasibility, rates, and equilibrium positions.
Kinetic Parameters:
The primary kinetic parameter obtained from computational studies is the activation energy (Ea) . This is the energy barrier that must be overcome for the reaction to proceed and is determined by locating the transition state on the potential energy surface. jisem-journal.com A lower activation energy implies a faster reaction rate. For the multi-step mechanisms of hydrolysis and transesterification, there will be an activation energy for each step, with the highest barrier corresponding to the rate-determining step. researchgate.net
Thermodynamic Parameters:
Computational chemistry can also be used to calculate key thermodynamic parameters:
Enthalpy of Reaction (ΔH): This represents the change in heat content during the reaction. A negative ΔH indicates an exothermic reaction (releases heat), while a positive ΔH signifies an endothermic reaction (absorbs heat). jisem-journal.com
Entropy of Reaction (ΔS): This parameter measures the change in disorder or randomness of the system. A negative entropy value can suggest the formation of a more ordered activated complex. jisem-journal.com
Gibbs Free Energy of Reaction (ΔG): This is the ultimate determinant of a reaction's spontaneity. It is calculated using the equation ΔG = ΔH - TΔS, where T is the temperature. A negative ΔG indicates a spontaneous (favorable) reaction, while a positive ΔG suggests a non-spontaneous reaction under the given conditions. jisem-journal.comcore.ac.uk
The following table illustrates the types of kinetic and thermodynamic data that can be obtained from theoretical calculations for the hydrolysis of this compound. The values are hypothetical and serve to demonstrate the output of such a study.
| Parameter | Description | Hypothetical Value (for illustration) |
| Activation Energy (Ea) | Energy barrier for the rate-determining step. | 18 kcal/mol |
| Enthalpy of Reaction (ΔH) | Heat change of the reaction. | -5 kcal/mol (Exothermic) |
| Entropy of Reaction (ΔS) | Change in disorder. | -10 cal/mol·K (Formation of a more ordered intermediate) |
| Gibbs Free Energy (ΔG) | Spontaneity of the reaction at 298 K. | -2.02 kcal/mol (Spontaneous) |
These theoretical parameters can be compared with experimental data, where available, to validate the computational model. core.ac.uk Such studies are crucial for optimizing reaction conditions, designing more efficient catalysts, and predicting the chemical fate of compounds like this compound in various environments.
Environmental Dynamics and Biotransformation Pathways of Chlorinated Aromatic Esters
Abiotic Degradation Processes in Environmental Compartments
Abiotic degradation encompasses the chemical and physical processes that break down compounds without the involvement of living organisms. For Ethyl 2,4,5-trichlorobenzoate, these processes include photolysis, hydrolysis, and atmospheric transport.
The primary mechanism of photodegradation for many chlorinated aromatic compounds in an aqueous environment involves the reaction with photochemically generated hydroxyl radicals (•OH). This process can lead to the stepwise replacement of chlorine atoms with hydroxyl groups, ultimately resulting in the cleavage of the aromatic ring. The presence of multiple chlorine atoms, as in this compound, can affect the rate and pathway of this degradation. For instance, studies on other chlorobenzoic acids have shown that hydrated electrons (e-aq) and hydrogen atoms can also play a role in their degradation, reacting with the compounds at near diffusion-controlled rates researchgate.net.
Avobenzone, another aromatic ester, has been shown to be sensitive to its solvent environment and degrades significantly in light, particularly under UVA irradiation wikipedia.org. This suggests that the ester functional group in this compound could also be susceptible to photolytic cleavage.
Table 1: Factors Influencing Photolytic Degradation of Chlorinated Benzoates
| Factor | Influence on Degradation | Relevance to this compound |
|---|---|---|
| Wavelength of Light | UV radiation, particularly in the UVA and UVB range, is most effective. | Expected to be susceptible to solar UV radiation. |
| Quantum Yield | A measure of the efficiency of a photochemical process. Higher quantum yield means more efficient degradation. | Specific data is not available, but it is a critical parameter for modeling photolytic fate. |
| Presence of Photosensitizers | Substances like humic acids in natural waters can absorb light and produce reactive species (e.g., •OH) that accelerate degradation. | Degradation rate in natural waters is likely to be influenced by dissolved organic matter. |
| Environmental Matrix | Degradation pathways can differ between water, soil, and air. | In aqueous systems, reaction with hydroxyl radicals is a probable pathway. |
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For this compound, the primary site of hydrolysis is the ester linkage, which would cleave to form 2,4,5-trichlorobenzoic acid and ethanol (B145695). The rate of this reaction is highly dependent on pH and temperature.
Carboxylic acid esters can undergo hydrolysis through three primary mechanisms: neutral, acid-catalyzed, and base-catalyzed hydrolysis epa.gov.
Neutral Hydrolysis: This involves the direct reaction of the ester with water. It is typically a slow process for compounds like this compound at neutral pH.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
Base-Catalyzed (Alkaline) Hydrolysis: Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon. This is generally the most significant pathway for the hydrolysis of esters in the environment, as it is typically much faster than neutral or acid-catalyzed hydrolysis epa.gov.
The rate of hydrolysis is also influenced by the electronic effects of substituents on the aromatic ring. The three electron-withdrawing chlorine atoms on the benzene (B151609) ring of this compound would make the carbonyl carbon more electrophilic, thereby increasing the rate of hydrolysis compared to a non-chlorinated ethyl benzoate (B1203000).
Table 2: Mechanisms of Ester Hydrolysis
| Mechanism | Description | Expected Rate for this compound |
|---|---|---|
| Neutral Hydrolysis (pH ~7) | Direct reaction with water. | Slow |
| Acid-Catalyzed Hydrolysis (pH < 7) | Protonation of the carbonyl oxygen facilitates nucleophilic attack by water. | Moderate |
| Base-Catalyzed Hydrolysis (pH > 7) | Nucleophilic attack by hydroxide ion on the carbonyl carbon. | Fastest of the three mechanisms. |
Volatilization is the process by which a substance evaporates from a solid or liquid phase into the surrounding air. The tendency of a chemical to volatilize from water to air is described by its Henry's Law constant. A higher Henry's Law constant indicates a greater tendency for the chemical to partition into the air from the water.
Once in the atmosphere, this compound would be subject to long-range transport and degradation by atmospheric oxidants, primarily hydroxyl radicals. The rate of atmospheric degradation would depend on the concentration of these oxidants and prevailing meteorological conditions.
Table 3: Physicochemical Properties Influencing Volatilization and Transport
| Property | Definition | Implication for Environmental Fate |
|---|---|---|
| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | Higher vapor pressure leads to higher rates of volatilization from dry surfaces. |
| Water Solubility | The maximum amount of a substance that can be dissolved in a given amount of solvent at a specified temperature. | Lower water solubility generally corresponds to a higher tendency to volatilize from water. |
| Henry's Law Constant | A measure of the partitioning of a chemical between the aqueous and gaseous phases. | A key parameter for modeling volatilization from water bodies. |
| Soil Adsorption Coefficient (Koc) | A measure of the tendency of a chemical to bind to soil organic matter. | High Koc values can reduce the availability of a chemical for volatilization. |
Biotic Transformation and Biodegradation Mechanisms
Biotic transformation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is a crucial process in the environmental fate of many organic pollutants.
The microbial degradation of this compound is likely initiated by the hydrolysis of the ester bond to form 2,4,5-trichlorobenzoic acid and ethanol. The ethanol would be readily metabolized by a wide range of microorganisms. The resulting 2,4,5-trichlorobenzoic acid would then be subject to further degradation.
The biodegradation of chlorinated aromatic compounds can be challenging for microorganisms due to the stability of the carbon-chlorine bond. However, various bacteria have been identified that can metabolize these compounds. For example, the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), which is structurally similar to this compound, is known to be biodegradable, although it is more resistant to microbial metabolism than its less chlorinated analogue, 2,4-D wikipedia.orgethz.ch.
The degradation of 2,4,5-T by Burkholderia cepacia AC1100 proceeds through 2,4,5-trichlorophenol (B144370), which is then further degraded via a series of enzymatic steps involving monooxygenases and dechlorinases to intermediates that can enter central metabolic pathways ethz.ch. It is plausible that the degradation of 2,4,5-trichlorobenzoic acid would follow a similar pathway involving initial hydroxylation and subsequent ring cleavage.
Studies on 1,2,4-trichlorobenzene (B33124) and 1,2,4,5-tetrachlorobenzene (B31791) by Pseudomonas strains have shown that degradation is initiated by dioxygenation of the aromatic ring to form chlorinated catechols cornell.edu. These catechols then undergo ortho cleavage, and the resulting intermediates are channeled into the tricarboxylic acid cycle cornell.edu.
The degradation of 2,4,5-trichlorophenol by aerobic mixed microbial communities has been shown to be possible, although the compound can be inhibitory at higher concentrations nih.gov. This suggests that the concentration of this compound and its degradation products in the environment will be a key factor in determining the rate and extent of its biodegradation.
The biodegradation of chlorinated aromatic compounds is mediated by a variety of enzymes with specific functions.
Esterases/Hydrolases: The initial step in the degradation of this compound is likely catalyzed by an esterase or hydrolase, which cleaves the ester bond. These enzymes are widespread in microorganisms.
Dioxygenases: These are critical enzymes in the degradation of aromatic compounds. They incorporate both atoms of molecular oxygen into the aromatic ring, leading to its destabilization and subsequent cleavage. For chlorinated benzenes and benzoates, ring-hydroxylating dioxygenases initiate the attack on the aromatic nucleus cornell.edu. For instance, chlorobenzene (B131634) dioxygenase has been shown to be involved in the dechlorination of 1,2,4,5-tetrachlorobenzene nist.gov.
Dehalogenases: These enzymes catalyze the removal of halogen atoms from organic compounds. This is a crucial step in the detoxification and degradation of chlorinated pollutants. Dehalogenases can function aerobically or anaerobically and can involve hydrolytic or reductive mechanisms.
Monooxygenases: These enzymes incorporate one atom of molecular oxygen into the substrate. They are often involved in the hydroxylation of the aromatic ring, which can be a prerequisite for ring cleavage.
Table 4: Key Enzymes in the Biodegradation of Chlorinated Aromatic Compounds
| Enzyme Class | Function | Example in Degradation of Related Compounds |
|---|---|---|
| Esterases/Hydrolases | Cleavage of ester bonds. | Likely the initial step in the degradation of this compound. |
| Dioxygenases | Incorporation of both atoms of O₂ into the aromatic ring, leading to ring cleavage. | Involved in the degradation of 1,2,4-trichlorobenzene and 1,2,4,5-tetrachlorobenzene to form chlorocatechols cornell.edu. |
| Dehalogenases | Removal of chlorine atoms. | 4-chlorobenzoate (B1228818) dehalogenase converts 4-chlorobenzoate to 4-hydroxybenzoate (B8730719) epa.govepa.gov. |
| Monooxygenases | Incorporation of one atom of O₂ into the substrate, often for hydroxylation. | Involved in the degradation of 2,4,5-T to 2,4,5-trichlorophenol ethz.ch. |
Aerobic Mineralization Pathways and Intermediate Metabolite Identification
The aerobic breakdown of chlorinated aromatic compounds like this compound is a critical process influencing its environmental persistence. While specific studies on this compound are limited, the metabolic pathways can be inferred from research on similar molecules, such as other chlorinated benzoates, 1,2,4-trichlorobenzene (1,2,4-TCB), and 1,2,4,5-tetrachlorobenzene (1,2,4,5-TeCB). The initial step in the degradation of the ester is likely the hydrolysis of the ethyl group, catalyzed by esterase enzymes, to yield 2,4,5-trichlorobenzoic acid and ethanol.
Following this initial hydrolysis, the aerobic mineralization of the resulting 2,4,5-trichlorobenzoic acid is expected to proceed through a series of enzymatic reactions initiated by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol. For example, the degradation of 1,2,4-TCB and 1,2,4,5-TeCB by Pseudomonas strains involves dioxygenation of the aromatic nucleus to form catechols. researchgate.net In the case of 2,4,5-trichlorobenzoic acid, this would likely result in the formation of a chlorinated catechol, such as 3,4,6-trichlorocatechol, through the action of a dihydrodiol dehydrogenase or spontaneous elimination of hydrogen chloride. researchgate.net
Once the chlorinated catechol is formed, the aromatic ring is susceptible to cleavage. This is typically accomplished by another dioxygenase enzyme, catechol 1,2-dioxygenase, which catalyzes an ortho-cleavage of the ring. This step results in the formation of a linear chlorinated muconic acid derivative, such as 2,3,5-trichloromuconate. researchgate.net This intermediate is then channeled into central metabolic pathways, like the tricarboxylic acid (TCA) cycle, through a sequence of reactions that may involve intermediates such as 2-chloro-3-oxoadipate (B1242038) before complete mineralization to carbon dioxide, water, and chloride ions. researchgate.net
Table 1: Postulated Aerobic Degradation Pathway and Intermediates of this compound
| Step | Precursor Compound | Key Enzyme Class | Intermediate Metabolite |
| 1 | This compound | Esterase | 2,4,5-Trichlorobenzoic acid |
| 2 | 2,4,5-Trichlorobenzoic acid | Dioxygenase | Chlorinated cis-dihydrodiol |
| 3 | Chlorinated cis-dihydrodiol | Dihydrodiol dehydrogenase | Chlorinated catechol (e.g., 3,4,6-trichlorocatechol) |
| 4 | Chlorinated catechol | Catechol 1,2-dioxygenase | Chlorinated muconic acid (e.g., 2,3,5-trichloromuconate) |
| 5 | Chlorinated muconic acid | Various | Intermediates of the TCA cycle |
Anaerobic Reductive Dechlorination in Sediments and Anaerobic Digesters
Under anoxic conditions, such as those found in submerged sediments and anaerobic digesters, the primary biotransformation pathway for highly chlorinated aromatic compounds is reductive dechlorination. epa.gov This process involves the sequential removal of chlorine atoms from the aromatic ring, with the chlorinated compound acting as an electron acceptor. clu-in.orgfrtr.gov For this compound, this process would reduce its toxicity and increase its susceptibility to further degradation.
Microorganisms in anaerobic environments utilize hydrogen as an electron donor to remove chlorine substituents. clu-in.orgfrtr.gov Studies on other chlorinated compounds, like polychlorinated biphenyls (PCBs), have shown that dechlorination occurs preferentially from the meta and para positions. epa.gov Applying this to this compound, the chlorine atoms at positions 4 (para) and 5 (meta) would likely be removed before the chlorine at position 2 (ortho). This would lead to the formation of dichlorinated and monochlorinated benzoate esters as intermediates.
The process can be illustrated by the following potential sequence:
This compound is reductively dechlorinated to Ethyl 2,5-dichlorobenzoate or Ethyl 2,4-dichlorobenzoate .
The resulting dichlorinated esters are further dechlorinated to Ethyl 2-chlorobenzoate .
Finally, Ethyl 2-chlorobenzoate may be dechlorinated to Ethyl benzoate .
This step-wise removal of chlorine atoms is a key detoxification process in anaerobic settings. epa.gov The resulting less-chlorinated or non-chlorinated benzoates are more amenable to subsequent aerobic or anaerobic degradation, ultimately leading to ring cleavage and mineralization. The efficiency of this process depends heavily on the microbial consortia present and prevailing environmental conditions.
Influence of Microbial Consortia and Environmental Conditions on Degradation Kinetics
Several key environmental conditions can affect the kinetics of both aerobic and anaerobic degradation:
pH: Microbial enzymatic activity is highly pH-dependent. The optimal pH for most bioremediation processes is typically between 6 and 8. clu-in.org Deviations from this range can inhibit the growth of key dechlorinating or degrading microbes. For instance, anaerobic biodegradation can produce acidic metabolites, which may lower the pH and inhibit microbes like methanogens and some dechlorinators if the system lacks sufficient buffering capacity. clu-in.org
Temperature: Temperature affects microbial metabolism and reaction rates. An increase in temperature, up to an optimal point, generally increases the rate of degradation. mdpi.com However, temperatures that are too high can denature enzymes and inhibit microbial activity.
Electron Donors and Acceptors: In anaerobic reductive dechlorination, the availability of a suitable electron donor, typically hydrogen, is crucial. clu-in.orgfrtr.gov Hydrogen is often produced by the fermentation of organic substrates added during biostimulation. frtr.gov In aerobic mineralization, the availability of oxygen as an electron acceptor is essential for the function of dioxygenase enzymes that initiate ring cleavage. nih.gov
Nutrient Availability: The growth and activity of microbial populations require essential nutrients like nitrogen and phosphorus. A lack of these nutrients can limit the rate of biodegradation. clu-in.org
Table 2: Influence of Environmental Factors on Degradation Kinetics
| Environmental Factor | Influence on Aerobic Mineralization | Influence on Anaerobic Reductive Dechlorination |
| pH | Optimal range (typically 6-8) maximizes enzymatic activity. | Optimal range (typically 6-8) is critical; acid production can inhibit key microbes. clu-in.org |
| Temperature | Increased temperature (to optimum) increases metabolic rates. mdpi.com | Affects the rate of microbial metabolism and dechlorination. |
| Oxygen | Essential as an electron acceptor for dioxygenase activity. nih.gov | Inhibits reductive dechlorination, which requires anoxic conditions. |
| Electron Donors | Organic carbon source required for microbial growth. | Crucial for the process (e.g., hydrogen from substrate fermentation). clu-in.orgfrtr.gov |
| Nutrients | Required for biomass growth (e.g., nitrogen, phosphorus). | Essential for the growth and maintenance of dechlorinating consortia. clu-in.org |
Environmental Fate Modeling and Persistence Assessment
Development of Predictive Models for Environmental Distribution and Accumulation
Predicting the environmental behavior of chemicals like this compound is essential for risk assessment. This is often achieved using multimedia environmental fate models. nih.gov These models are computational tools that estimate the distribution, accumulation, and transformation of a chemical across various environmental compartments, including air, water, soil, and sediment. ecetoc.org
A common approach is the use of fugacity-based models. Fugacity, a measure of a chemical's "escaping tendency" from a phase, is used to describe the partitioning of a substance between different environmental media. By estimating the mass fluxes between compartments, these models can predict where a chemical is likely to accumulate. nih.gov The development of these models requires a range of input data:
Physicochemical Properties: These include molecular weight, water solubility, vapor pressure, and partition coefficients like the octanol-water partition coefficient (Kow) and the octanol-air partition coefficient (Koa).
Degradation Rates: Half-lives of the chemical in different media (air, water, soil, sediment) are crucial for determining its persistence.
Environmental Parameters: Characteristics of the model environment, such as temperature, organic carbon content of soil and sediment, and wind speed, are needed. ethz.ch
These models can link various systems, for example, modeling air dispersion, transit through soil, and transport in surface and groundwater to create a comprehensive picture of a contaminant's journey through the environment. taftlaw.com Such integrated models are valuable for estimating both historical and future concentrations of contaminants. taftlaw.com
Assessment of Persistence and Potential for Long-Range Transport
The potential for long-range transport is evaluated using metrics like the characteristic travel distance (CTD), which is the distance a chemical can travel in a mobile medium (like air) before its concentration is significantly reduced by degradation or deposition. ethz.chresearchgate.net
Multimedia models are used to calculate Pov and CTD values. researchgate.netscispace.com These calculated values for a chemical like this compound would be compared against the values for known POPs. If the Pov and CTD exceed established screening criteria, the compound is considered to have high persistence and LRTP. For volatile chemicals, transport in the atmosphere is the primary concern, and the CTD is limited by degradation in the air and deposition to surfaces. ethz.ch For less volatile but persistent chemicals, transport in water can also be a significant pathway. researchgate.net The assessment helps regulators identify chemicals that may pose a risk to remote environments far from their original sources.
Table 3: Key Parameters in Environmental Fate and Persistence Assessment
| Parameter | Description | Relevance to Assessment |
| Overall Persistence (Pov) | The average time a molecule of the chemical resides in the environment before degradation. ethz.ch | A primary metric for classifying a substance's persistence. |
| Characteristic Travel Distance (CTD) | The distance over which the concentration of a chemical in a mobile medium drops to 1/e (about 37%) of its initial value. ethz.ch | Indicates the potential for a chemical to be transported far from its source. |
| Octanol-Water Partition Coefficient (Kow) | Measures the chemical's tendency to partition between an organic phase (octanol) and water. | Influences bioaccumulation potential and sorption to soil and sediment. |
| Octanol-Air Partition Coefficient (Koa) | Describes the partitioning between an organic phase and the air. | Important for understanding partitioning between air and environmental surfaces like soil and vegetation. |
| Half-life (in air, water, soil) | The time it takes for half of the chemical's concentration to be eliminated from a specific medium. | Direct input for calculating overall persistence (Pov). ethz.ch |
Advanced Analytical Methodologies for Research Oriented Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic methods provide fundamental information about the molecular structure and functional groups present in ethyl 2,4,5-trichlorobenzoate, enabling its unambiguous identification and the tracking of chemical transformations.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl ester group. ucalgary.carsc.orgrsc.orghmdb.cachemicalbook.com The two protons on the heavily substituted benzene (B151609) ring would appear as singlets or narrow doublets in the downfield region, typically between 7.5 and 8.0 ppm. The ethyl group would present a characteristic quartet for the methylene (B1212753) (-CH₂-) protons, shifted downfield by the adjacent oxygen atom (around 4.4 ppm), and a triplet for the terminal methyl (-CH₃) protons (around 1.4 ppm). ucalgary.ca
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals include the carbonyl carbon of the ester group (around 165 ppm), aromatic carbons (typically 128-140 ppm), the methylene carbon of the ethyl group (around 61 ppm), and the methyl carbon (around 14 ppm). ucalgary.carsc.orgcdnsciencepub.com The carbons bonded to chlorine atoms will exhibit chemical shifts influenced by the halogen's electronegativity.
Isotopic Labeling Studies: While specific isotopic labeling studies for this compound are not widely reported, this technique is a powerful general method for elucidating reaction mechanisms. By strategically replacing atoms (e.g., ¹²C with ¹³C or ¹H with ²H) within the molecule or its precursors, researchers can trace the metabolic or chemical fate of specific atoms through changes in the resulting NMR or mass spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic-H | ¹H | ~7.8 - 8.0 | Singlet | Represents the proton at the C-6 position. |
| Aromatic-H | ¹H | ~7.5 - 7.7 | Singlet | Represents the proton at the C-3 position. |
| -O-CH₂-CH₃ | ¹H | ~4.4 | Quartet | Coupled to the three methyl protons. ucalgary.ca |
| -O-CH₂-CH₃ | ¹H | ~1.4 | Triplet | Coupled to the two methylene protons. ucalgary.ca |
| C=O | ¹³C | ~164 - 166 | Singlet | Carbonyl carbon of the ester group. ucalgary.ca |
| C-Cl | ¹³C | ~130 - 138 | Singlet | Aromatic carbons directly bonded to chlorine. |
| C-H (Aromatic) | ¹³C | ~128 - 132 | Singlet | Aromatic carbons bonded to hydrogen. |
| -O-CH₂-CH₃ | ¹³C | ~61 - 62 | Singlet | Methylene carbon of the ethyl group. ucalgary.ca |
| -O-CH₂-CH₃ | ¹³C | ~14 | Singlet | Methyl carbon of the ethyl group. ucalgary.ca |
High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent molecule and its fragments, allowing for the determination of its elemental composition. When coupled with Gas Chromatography (GC-MS), it is a powerful technique for identifying and quantifying chlorinated compounds. who.int
The molecular ion peak for this compound (C₉H₇Cl₃O₂) would be expected at an m/z corresponding to its exact mass. A crucial feature in the mass spectrum of a trichlorinated compound is the distinctive isotopic pattern caused by the presence of two stable chlorine isotopes, ³⁵Cl and ³⁷Cl. This results in a cluster of peaks for the molecular ion (M) and its fragments, with characteristic intensity ratios for ions containing three chlorine atoms (M, M+2, M+4, M+6).
Fragmentation Pathway: The fragmentation of ethyl benzoate (B1203000) under electron ionization (EI) typically involves two primary pathways that can be extrapolated to its trichlorinated analogue. pharmacy180.comlibretexts.orgyoutube.com
Loss of an ethoxy radical (•OCH₂CH₃): This results in the formation of a stable 2,4,5-trichlorobenzoyl cation, which would be a prominent peak in the spectrum ([M-45]⁺). pharmacy180.com
McLafferty Rearrangement: This involves the loss of a neutral ethene molecule (C₂H₄), leading to the formation of the 2,4,5-trichlorobenzoic acid radical cation ([M-28]⁺). youtube.com
Further fragmentation of the trichlorobenzoyl cation can occur through the loss of carbon monoxide (CO) to yield the 2,4,5-trichlorophenyl cation. These fragmentation patterns are essential for structural confirmation and for identifying related metabolites or degradation products in complex samples.
Table 2: Predicted Key Mass Fragments of this compound
| Fragment Ion | Proposed Structure | m/z of [³⁵Cl]₃ Isotopologue | Fragmentation Pathway |
| [M]⁺ | [C₉H₇Cl₃O₂]⁺ | 252 | Molecular Ion |
| [M-28]⁺ | [C₇H₃Cl₃O₂]⁺ | 224 | McLafferty Rearrangement (Loss of C₂H₄) |
| [M-45]⁺ | [C₇H₂Cl₃O]⁺ | 207 | α-cleavage (Loss of •OC₂H₅) pharmacy180.com |
| [M-45-28]⁺ | [C₆H₂Cl₃]⁺ | 179 | Loss of CO from the benzoyl cation |
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum is dominated by absorptions from the ester group and the substituted aromatic ring. This technique is particularly useful for monitoring the progress of a reaction, for instance, by observing the appearance of the ester C=O band or the disappearance of a precursor's characteristic band (e.g., the broad O-H stretch of a carboxylic acid). libretexts.orgpressbooks.pub
Key characteristic absorption bands include:
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the range of 1720-1740 cm⁻¹. orgchemboulder.comspectroscopyonline.com
C-O Stretch: Two distinct bands corresponding to the C-O single bond stretches of the ester group, usually found between 1300-1000 cm⁻¹. orgchemboulder.comspectroscopyonline.com
Aromatic C=C Stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region, indicative of the benzene ring.
Aromatic C-H Stretch: Absorptions appearing above 3000 cm⁻¹.
C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹, corresponding to the carbon-chlorine bonds. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3050 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| Ester C=O | Stretch | 1720 - 1740 | Strong, Sharp libretexts.orgorgchemboulder.com |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
| Ester C-O | Stretch | 1100 - 1300 | Strong (two bands) spectroscopyonline.com |
| C-Cl | Stretch | 600 - 800 | Strong |
Chromatographic Separations for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or other components in a mixture, allowing for accurate purity assessment and quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. A reverse-phase HPLC (RP-HPLC) method is typically employed for compounds like this compound. usda.govnih.gov
Purity Profiling and Quantification: In a typical RP-HPLC setup, the sample is injected onto a nonpolar stationary phase, such as a C18 column. A polar mobile phase, commonly a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, is used to elute the components. sielc.com Detection is often achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. By comparing the retention time and peak area of the analyte to a certified reference standard, the identity and concentration can be determined. This method allows for the separation of the main compound from more polar or less polar impurities, providing a detailed purity profile.
Chiral Separations: this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore cannot be separated into enantiomers. However, chiral HPLC is a critical technique for separating enantiomers of related chiral chlorinated compounds or potential chiral metabolites. This is accomplished using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Table 4: Typical RP-HPLC Conditions for Analysis of Aromatic Esters
| Parameter | Condition |
| Column | C18 (Reversed-Phase), e.g., 4.6 x 250 mm, 5 µm |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water sielc.com |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance (e.g., at 254 nm or 272 nm) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography (GC) is the premier technique for analyzing volatile and semi-volatile compounds. It is particularly well-suited for the analysis of chlorinated compounds like this compound and related substances such as the esters of 2,4,5-T. nih.govnih.gov
GC with Electron Capture Detector (GC-ECD): The Electron Capture Detector (ECD) is exceptionally sensitive to electrophilic compounds, especially those containing halogens. thermofisher.com This makes GC-ECD an ideal method for trace-level analysis of chlorinated compounds in environmental or biological samples. gcms.cztandfonline.comrestek.com The detector provides a highly selective and sensitive response to this compound while being less responsive to non-halogenated matrix components. thermofisher.comnih.gov
GC with Flame Ionization Detector (GC-FID): The Flame Ionization Detector (FID) is a universal detector that responds to nearly all organic compounds. While less sensitive than the ECD for halogenated molecules, the FID provides a response that is proportional to the number of carbon atoms, making it a robust tool for quantification when analyte concentrations are sufficiently high and when analyzing for both chlorinated and non-chlorinated compounds simultaneously.
Separation is typically achieved using a low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or Rtx-5). A temperature-programmed oven is used to ensure efficient separation of compounds with different boiling points. restek.com
Table 5: Typical GC Conditions for Analysis of Chlorinated Organic Compounds
| Parameter | Condition |
| Column | Capillary column, e.g., Rtx-5, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | e.g., 100 °C hold 1 min, ramp at 20 °C/min to 270 °C thermofisher.com |
| Detector | ECD at 300-320 °C or FID at 280-300 °C |
Validation of Analytical Procedures for Research Applications
The validation of an analytical procedure is a systematic process that demonstrates the method is suitable for its intended use. For research applications involving this compound, this process is crucial for ensuring that the data generated is reliable and reproducible. The validation process encompasses several key parameters that collectively define the performance characteristics of the analytical method.
Specificity and Selectivity in Complex Matrices
Specificity refers to the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. In the analysis of this compound, particularly in complex matrices such as environmental or biological samples, the potential for interfering substances is high. These matrices can contain a multitude of compounds with similar physicochemical properties, which could co-elute or produce overlapping signals in chromatographic and spectrometric techniques.
To establish specificity, researchers often employ high-resolution analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The selectivity of these methods is enhanced by using specific ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, which target unique mass-to-charge ratios (m/z) of the parent ion and its fragments, respectively. For this compound, this would involve identifying a specific precursor ion and one or more product ions that are unique to the molecule, thereby minimizing the likelihood of interference from other compounds in the matrix.
The validation of specificity would involve analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of this compound. Additionally, matrix samples are spiked with the analyte and a range of potentially interfering compounds to demonstrate that the method can distinguish the target analyte from these other substances.
Linearity, Range, and Accuracy Determinations in Research Studies
Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
For the quantification of this compound, a calibration curve is typically constructed by analyzing a series of standard solutions of known concentrations. The response of the analytical instrument is then plotted against the concentration of the analyte. The linearity is evaluated by visual inspection of the plot and by statistical methods, such as calculating the correlation coefficient (r) and the coefficient of determination (r²). An r² value close to 1.00 indicates a strong linear relationship.
The following interactive table presents hypothetical data for a linearity study of this compound using GC-MS.
| Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 758,900 |
| 100 | 1,521,000 |
This table is interactive. You can sort the data by clicking on the column headers.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix (spiking), and the sample is then analyzed. The percentage of the analyte recovered is a measure of the accuracy of the method.
For this compound, accuracy would be assessed by spiking blank environmental or biological matrices at different concentration levels (low, medium, and high) within the linear range. The analysis would be performed in replicate to ensure the reliability of the results.
The following interactive table shows hypothetical accuracy data for the analysis of this compound in a soil matrix.
| Spiked Concentration (ng/g) | Measured Concentration (ng/g) | Recovery (%) |
| 10 | 9.7 | 97 |
| 50 | 48.2 | 96.4 |
| 100 | 101.5 | 101.5 |
This table is interactive. You can sort the data by clicking on the column headers.
Use of Isotopically Labeled Internal Standards for Quantitative Precision
To achieve the highest level of quantitative precision in the analysis of this compound, especially in complex matrices, the use of an isotopically labeled internal standard (IL-IS) is the gold standard. An IL-IS is a form of the analyte in which one or more atoms have been replaced by a heavier isotope (e.g., ¹³C for ¹²C, or D for H).
The key advantage of using an IL-IS is that it has nearly identical chemical and physical properties to the native analyte. This means it will behave similarly during sample preparation, extraction, and chromatographic separation. Any loss of the analyte during these steps will be mirrored by a proportional loss of the IL-IS.
In mass spectrometry, the IL-IS is distinguished from the native analyte by its higher mass. By adding a known amount of the IL-IS to the sample at the beginning of the analytical process, the ratio of the response of the native analyte to the response of the IL-IS can be used for quantification. This ratio corrects for variations in sample extraction efficiency and for matrix effects (ion suppression or enhancement) that can occur in the mass spectrometer's ion source.
For this compound, a suitable IL-IS would be, for example, this compound-¹³C₆, where the six carbon atoms of the benzene ring are replaced with the ¹³C isotope. This would result in a mass difference of 6 Da, allowing for clear differentiation in the mass spectrum while ensuring co-elution in the chromatographic system. The use of such an internal standard significantly improves the accuracy and precision of the quantitative results, making it an indispensable tool for research-oriented characterization.
Future Research Trajectories and Emerging Applications of Chlorinated Benzoate Esters
Exploration of Novel Catalytic and Biocatalytic Transformations
The transformation of chlorinated aromatic compounds is a significant area of research, with a growing emphasis on developing highly selective and efficient catalytic systems. Biocatalysis, in particular, offers a promising avenue for the transformation of chlorinated benzoate (B1203000) esters under mild conditions.
Future research is focused on the discovery and engineering of enzymes capable of specific transformations. For instance, enzymes like lipases and esterases are being explored for their potential in selective hydrolysis or transesterification reactions involving chlorinated benzoate esters acs.org. Additionally, the study of dehalogenating enzymes, such as halohydrin dehalogenases, opens up possibilities for targeted detoxification or functionalization of these molecules acs.org.
Microbial transformation presents another key research frontier. Numerous bacterial strains have been identified that can degrade or transform chlorinated benzoates under both aerobic and anaerobic conditions arizona.edu. Aerobic pathways often involve initial attacks by dioxygenases or hydrolytic dehalogenases, while anaerobic transformation typically proceeds via reductive dechlorination arizona.edu. For example, bacteria such as Desulfomonile tiedjei are known to catalyze the reductive dechlorination of chlorobenzoates arizona.edu. The cometabolism of chlorinated benzoates, where microbes degrade the compound while feeding on a primary substrate, is also an active area of investigation arizona.eduasm.org. Research into the enzymes of the upper biphenyl (B1667301) catabolic pathway has shown the potential to convert chlorinated compounds into benzoates, suggesting that the rate of transformation can be determined by the initial enzymatic attack asm.org.
Current research efforts aim to:
Isolate and characterize novel microorganisms and enzymes with high specificity towards trichlorinated benzoate esters.
Employ protein engineering and directed evolution to enhance the catalytic efficiency and stability of relevant enzymes.
Develop multi-enzyme cascade reactions for the complete and efficient conversion of Ethyl 2,4,5-trichlorobenzoate into value-added products or benign intermediates.
| Transformation Type | Catalysts/Microbes | Potential Reaction |
| Aerobic Biodegradation | Dioxygenases, Hydrolytic dehalogenases | Hydroxylation, Dehalogenation |
| Anaerobic Biodegradation | Halorespiring bacteria (e.g., Desulfomonile tiedjei) | Reductive Dechlorination |
| Biocatalytic Hydrolysis | Lipases, Esterases | Conversion to 2,4,5-Trichlorobenzoic acid |
| Cometabolism | Arthrobacter sp. | Conversion to intermediates like chlorocatechols |
Integration of Advanced Spectroscopic and Chromatographic Techniques for Real-time Monitoring
Understanding the kinetics and mechanisms of reactions involving this compound requires sophisticated analytical techniques capable of real-time monitoring. The integration of advanced spectroscopic and chromatographic methods is crucial for gaining detailed insights into transformation pathways and for process optimization.
Spectroscopic Techniques: Methods such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for in-situ reaction monitoring mdpi.com. These non-destructive techniques can provide real-time information on the concentration of reactants, intermediates, and products, allowing for precise kinetic studies mdpi.com. UV-Vis spectroscopy is also commonly used to track the disappearance of aromatic compounds or the appearance of specific intermediates asm.orgmdpi.com.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating and quantifying components in a reaction mixture with high resolution bridgewater.edu. The development of new stationary phases and coupling HPLC with mass spectrometry (LC-MS) provides enhanced sensitivity and structural information, which is vital for identifying unknown metabolites or byproducts mdpi.com. Dynamic chromatography at low temperatures is an advanced method used to study rapidly interconverting stereoisomers, a technique that could be adapted to investigate conformational dynamics in complex ester reactions dntb.gov.ua.
Future directions in this area include:
The development of fiber-optic probes for remote and continuous monitoring of reactions in harsh environments.
The application of chemometrics and multivariate data analysis to deconvolve complex spectral data from reaction mixtures.
The use of microfluidic reactors coupled with spectroscopic detectors to enable high-throughput screening of catalysts and reaction conditions mdpi.com.
| Technique | Application | Information Obtained |
| FTIR/Raman Spectroscopy | Real-time reaction monitoring | Functional group changes, molecular structure |
| NMR Spectroscopy | In-situ mechanistic studies | Detailed structural information, quantification |
| HPLC / LC-MS | Separation and quantification | Reaction kinetics, identification of intermediates/products |
Development of Sustainable Synthesis Routes and Bioremediation Strategies
The principles of green chemistry are increasingly influencing the synthesis and end-of-life considerations for chlorinated aromatic compounds. Research is focused on developing more environmentally benign synthetic pathways and effective bioremediation strategies for compounds like this compound.
Sustainable Synthesis: Traditional synthesis routes for chlorinated aromatics often involve harsh conditions and hazardous reagents. Future research aims to develop sustainable alternatives, such as:
Utilizing bio-based starting materials to reduce reliance on petrochemical feedstocks nih.gov.
Employing catalytic methods that operate under milder conditions with higher atom economy.
Exploring one-pot syntheses in green solvents to minimize waste generation and simplify purification processes, potentially avoiding the need for column chromatography researchgate.net.
Bioremediation Strategies: Bioremediation offers a cost-effective and environmentally friendly approach to cleaning up sites contaminated with chlorinated compounds clu-in.orgaskesa.com. For chlorinated benzoates, strategies often focus on stimulating microbial populations capable of dechlorination. Enhanced Reductive Dechlorination (ERD) is a key process where, in an oxygen-deficient environment, microorganisms use the chlorinated compound as an electron acceptor, replacing chlorine atoms with hydrogen askesa.comepa.gov. This can be stimulated by adding electron donors (substrates) like lactate (B86563) or sodium benzoate to the subsurface clu-in.orgepa.gov. The co-metabolic degradation, enhanced by the addition of co-substrates like glucose, has also been shown to increase the rate and extent of decomposition of chlorinated benzoates in activated sludge nih.gov.
Key research objectives include:
Identifying optimal nutrient and substrate formulations to stimulate indigenous dehalogenating microbial communities dss.go.th.
Investigating the microbial consortia involved in the complete mineralization of chlorinated benzoate esters.
Developing predictive models to assess the feasibility and effectiveness of bioremediation at specific contaminated sites.
Investigation of Structure-Property Relationships for Targeted Chemical Design
Understanding the relationship between the molecular structure of chlorinated benzoate esters and their physicochemical properties and biological activity is essential for designing new compounds with desired characteristics. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are central to this effort.
These computational models correlate variations in molecular structure with changes in properties like reactivity, toxicity, or environmental fate. For esters, key molecular descriptors often include:
Electronic Properties: Such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment (μ), which can influence reactivity and interactions with biological targets researchgate.net.
Lipophilicity: Often represented by the octanol-water partition coefficient (LogP), which is critical for predicting environmental partitioning and bioaccumulation chemscene.comchemeo.com.
Steric and Topological Descriptors: Which describe the size and shape of the molecule.
For example, a QSAR study on similar p-hydroxybenzoate esters found that their antifungal activity increased with an increase in ELUMO and dipole moment researchgate.net. The degree of chlorination is also known to directly impact properties; for chlorinated esters used as plasticizers, an increase in chlorine weight percent leads to increased stiffness and rigidity researchgate.net. By building robust QSAR/QSPR models for compounds like this compound, researchers can computationally screen virtual libraries of related molecules to identify candidates with improved performance or reduced environmental impact, thereby guiding synthetic efforts and minimizing animal testing researchgate.netresearchgate.net.
| Property | Relevant Descriptor(s) | Impact |
| Biological Activity | ELUMO, Dipole Moment | Influences interactions with enzymes/receptors |
| Environmental Fate | LogP (Octanol-Water Partition Coefficient) | Predicts bioaccumulation and partitioning |
| Physical Properties | Molecular Weight, Degree of Chlorination | Affects boiling point, density, viscosity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2,4,5-trichlorobenzoate, and how can reaction conditions be optimized for high yield and purity?
- This compound is typically synthesized via esterification of 2,4,5-trichlorobenzoic acid with ethanol under acid catalysis. Alternative routes include condensation reactions involving 2,4,5-trichlorophenyl intermediates with ethyl esters (e.g., ethyl glycollate) under controlled conditions . Optimization involves adjusting temperature (60–80°C), solvent selection (e.g., ethyl acetate or THF), and catalyst loading (e.g., H₂SO₄ or p-toluenesulfonic acid). Purity can be enhanced via silica gel chromatography using ethyl acetate/hexane gradients .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR (¹H/¹³C): Key signals include the ester ethyl group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and aromatic protons (δ ~7.5–8.0 ppm) .
- FTIR: Confirm ester C=O stretching (~1740 cm⁻¹) and C-Cl aromatic vibrations (~750 cm⁻¹) .
- HPLC/GC-MS: Use C18 columns with acetonitrile/water mobile phases for HPLC, or non-polar columns (e.g., DB-5) for GC-MS to assess purity and identify byproducts .
Q. How should researchers handle and store this compound to ensure stability?
- Store in amber glassware at –20°C under inert gas (N₂/Ar) to prevent hydrolysis and photodegradation. Avoid prolonged UV exposure, as chlorinated aromatics may degrade via radical pathways . Use gloveboxes for air-sensitive reactions and conduct regular stability assays via TLC or HPLC .
Advanced Research Questions
Q. What mechanistic pathways explain the reactivity of this compound in nucleophilic substitutions or ester hydrolysis?
- The electron-withdrawing trichlorophenyl group activates the ester carbonyl toward nucleophilic attack. Hydrolysis under basic conditions follows a two-step mechanism: (1) hydroxide attack at the carbonyl, forming a tetrahedral intermediate, and (2) cleavage of the ester bond. Acidic conditions proceed via protonation of the carbonyl oxygen, enhancing electrophilicity . Kinetic studies using pH-stat titration or in-situ IR can elucidate rate constants .
Q. How do competing reaction pathways (e.g., esterification vs. amidation) impact the synthesis of derivatives from this compound?
- Competing pathways arise from functional group compatibility. For example, reacting with amines may yield amides but require strict anhydrous conditions to avoid hydrolysis. Use orthogonal protecting groups (e.g., Fmoc for amines) or selective catalysts (e.g., DCC/DMAP for amidation) to suppress side reactions. Monitor reaction progress via LC-MS .
Q. What environmental degradation pathways are observed for this compound, and how can its persistence in ecosystems be modeled?
- Degradation occurs via microbial action (e.g., esterase-mediated hydrolysis) or photolysis (UV-induced C-Cl bond cleavage). Use OECD 301B ready biodegradability tests or simulated sunlight reactors to study half-lives. Computational models (e.g., EPI Suite) predict environmental fate based on logP (estimated ~3.5) and soil adsorption coefficients .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or splitting patterns) for this compound derivatives?
- Contradictions may arise from conformational flexibility or impurities. Use 2D NMR (COSY, NOESY) to assign stereochemistry and detect rotamers. Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian) to validate structures .
Methodological Notes
- Experimental Design: For kinetic studies, use pseudo-first-order conditions with excess nucleophile to isolate rate dependencies .
- Data Analysis: Apply multivariate statistics (e.g., PCA) to interpret complex chromatographic or spectral datasets .
- Safety Protocols: Follow OSHA guidelines for chlorinated compounds, including fume hood use and waste neutralization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
